molecular formula C17H21N3O3S B2730856 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-73-5

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2730856
CAS RN: 1787881-73-5
M. Wt: 347.43
InChI Key: WPCSABCJJQMJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds involves modulation of the aliphatic chain linking the benzene moiety to the piperidine ring . The piperidine derivative was first coupled with Boc-protected β-alanine using HBTU/HOBt/DIPEA as activating agents . Deprotection with TFA 10% in CH2Cl2 afforded the free amines, which were reacted with the activated ester to afford the final compounds .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of this compound would be influenced by the presence of the piperidin-4-yl and dimethylamino benzoyl groups.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions, deprotection reactions, and reactions with activated esters . The specific reactions would depend on the exact synthetic route chosen.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazolidine derivatives are known to exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques: A notable application involves the use of thiazolidinone derivatives in synthesizing 1,4-dihydropyridine derivatives, showing the flexibility of thiazolidinone in chemical transformations (Stanovnik et al., 2002). Similarly, the synthesis of novel 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-ones has been explored for their antimicrobial activity, underscoring the compound's versatility in drug development (Patel et al., 2012).

Biological Activities

  • Antimicrobial and Antifungal Activities: Several studies have evaluated the antimicrobial and antifungal properties of thiazolidinone derivatives. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives with significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).
  • Anticancer Activity: Research into the anticancer potential of thiazolidinone derivatives, such as the synthesis and evaluation of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, suggests that these compounds might inhibit cancer cell proliferation, indicating a promising avenue for anticancer drug development (Chandrappa et al., 2008).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity and are used in probe design . They have been found to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Future Directions

Thiazolidine motifs are of great interest for scholars as they behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . Future research could focus on synthesizing and investigating new structural prototypes with more effective antidiabetic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antitubercular activity . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-4-12(10-14)16(22)19-8-6-13(7-9-19)20-15(21)11-24-17(20)23/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSABCJJQMJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.